molecular formula C16H11BrO4 B14601783 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid CAS No. 58335-65-2

2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid

Cat. No.: B14601783
CAS No.: 58335-65-2
M. Wt: 347.16 g/mol
InChI Key: CTLZSGLPQQHPGX-UHFFFAOYSA-N
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Description

2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-bromo-2-hydroxyphenyl group through an acryloyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-hydroxybenzoic acid.

    Acryloylation: The brominated compound is then subjected to acryloylation using acryloyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acryloyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-[3-(5-Bromo-2-oxophenyl)acryloyl]benzoic acid.

    Reduction: Formation of 2-[3-(5-Bromo-2-hydroxyphenyl)propionyl]benzoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acryloyl groups can form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-hydroxybenzoic acid
  • 3-Bromo-2-hydroxybenzoic acid
  • 2-Bromo-5-chlorobenzoic acid

Comparison

2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid is unique due to its acryloyl linkage, which imparts distinct chemical and biological properties compared to other brominated benzoic acids

Properties

CAS No.

58335-65-2

Molecular Formula

C16H11BrO4

Molecular Weight

347.16 g/mol

IUPAC Name

2-[3-(5-bromo-2-hydroxyphenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11BrO4/c17-11-6-8-14(18)10(9-11)5-7-15(19)12-3-1-2-4-13(12)16(20)21/h1-9,18H,(H,20,21)

InChI Key

CTLZSGLPQQHPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O)C(=O)O

Origin of Product

United States

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